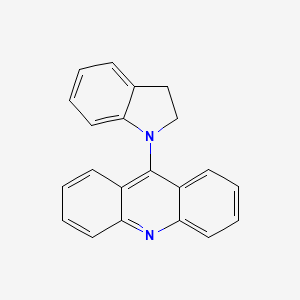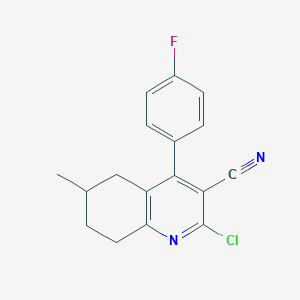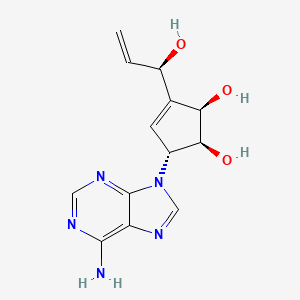![molecular formula C16H13NO5 B11834165 Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 134478-69-6](/img/structure/B11834165.png)
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxolo ring and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors.
Esterification: The ethyl ester group is introduced via esterification of the carboxylic acid derivative using ethanol and a catalyst such as sulfuric acid.
Alkyne Addition: The prop-2-yn-1-yl group is added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Cyclization: Catalysts such as acids or bases can be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.
科学研究应用
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
相似化合物的比较
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-8-carboxylic acid: A simpler quinoline derivative with a carboxylic acid group.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}quinoline-3-carboxylate: Another complex quinoline derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
134478-69-6 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
ethyl 8-oxo-5-prop-2-ynyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C16H13NO5/c1-3-5-17-8-11(16(19)20-4-2)15(18)10-6-13-14(7-12(10)17)22-9-21-13/h1,6-8H,4-5,9H2,2H3 |
InChI 键 |
AOVDETYDSYJZFA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C2=CC3=C(C=C2C1=O)OCO3)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 5-[bis(2-hydroxyethyl)amino]-1h-indole-3-carboxylate](/img/structure/B11834090.png)

![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)

![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)

![Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11834131.png)
![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)

![1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one](/img/structure/B11834155.png)
